
2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Overview
Description
2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9NO4 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 4-nitrophenyl-substituted alkene, using a carbenoid reagent. One common method is the reaction of 4-nitrostyrene with diazomethane in the presence of a catalyst like copper(I) chloride to form the cyclopropane ring . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Reduction of the nitro group: 2-(4-Aminophenyl)cyclopropane-1-carboxylic acid.
Reduction of the carboxylic acid group: 2-(4-Nitrophenyl)cyclopropane-1-methanol.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Notably, derivatives of this compound are being investigated for their potential therapeutic effects, particularly in the treatment of inflammatory diseases due to their role in inhibiting leukotriene C4 synthase .
Case Study: Inhibition of Leukotriene Synthesis
A study highlighted the efficacy of cyclopropane carboxylic acid derivatives in modulating leukotriene synthesis, which is significant in treating asthma and other inflammatory conditions. The research demonstrated that specific modifications to the cyclopropane structure enhanced biological activity, underscoring the importance of this compound as a precursor for more potent compounds .
Agricultural Applications
Plant Growth Regulators:
The compound has shown potential as a plant growth regulator. Its derivatives are being explored for their ability to enhance crop yield and resilience against environmental stressors .
Insecticidal Properties:
Research indicates that cyclopropanecarboxylic acid esters exhibit strong insecticidal effects against various pests, including flies and mosquitoes. The incorporation of this compound into insecticidal formulations has been noted to improve efficacy while maintaining safety for humans and animals .
Synthetic Organic Chemistry
Building Block for Synthesis:
this compound is utilized as a versatile intermediate in organic synthesis. It facilitates the construction of complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions .
Data Table: Synthetic Routes Utilizing this compound
Reaction Type | Conditions | Products |
---|---|---|
Nucleophilic Substitution | Base-catalyzed reaction | Various substituted cyclopropanes |
Cycloaddition | Thermal or photochemical | Cycloadducts with diverse functionalities |
Esterification | Acid catalysis | Esters with enhanced properties |
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of this compound have been studied as inhibitors of enzymes involved in bacterial resistance .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)cyclopropane-1-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
2-(4-Nitrophenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a nitro group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable intermediate in the synthesis of various derivatives with diverse applications.
Biological Activity
2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has gained attention due to its significant biological activity, particularly as an inhibitor of specific enzymes. This compound is characterized by a nitrophenyl group and a carboxylic acid functional group, which contribute to its reactivity and interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Structural Features
- Nitrophenyl Group : Enhances electron-withdrawing properties, influencing reactivity.
- Cyclopropane Ring : Provides unique steric and electronic characteristics.
Inhibition of Enzymes
Research indicates that this compound exhibits significant biological activity as an inhibitor of O-acetylserine sulfhydrylase isoforms, which are crucial in cysteine biosynthesis. The presence of the nitrophenyl group enhances binding affinity and inhibitory effects on these enzymes, making it a candidate for pharmacological development .
The compound interacts with the active site of O-acetylserine sulfhydrylase, leading to competitive inhibition. This inhibition can disrupt cysteine biosynthesis pathways, which are vital for various cellular functions.
Case Studies
-
Study on Antibacterial Activity :
A medicinal chemistry campaign aimed at developing inhibitors for enzymes involved in cysteine synthesis demonstrated that derivatives of this compound showed enhanced antibacterial properties against multidrug-resistant bacteria . -
Structure-Activity Relationship (SAR) :
Research focused on refining SAR for phenylcyclopropane carboxylic acids indicated that modifications to the nitrophenyl group significantly influenced inhibitory potency against O-acetylserine sulfhydrylase .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(4-Methylphenyl)cyclopropane-1-carboxylic acid | Methyl group on phenyl | Enhanced lipophilicity; potentially different biological activity |
3-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | Nitro group at a different position | Different steric and electronic effects |
The distinct combination of the electron-withdrawing nitro group and cyclopropane structure in this compound may provide unique reactivity and biological activity compared to its analogs .
Synthesis Methods
Various synthesis methods have been developed for creating derivatives of this compound. These methods allow for the modification of the compound to explore different biological activities.
Pharmacological Potential
The compound's ability to inhibit key enzymes in metabolic pathways suggests potential applications in drug design. Further research is necessary to elucidate its interactions with other biological targets and their implications for therapeutic development .
Properties
IUPAC Name |
2-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-1-3-7(4-2-6)11(14)15/h1-4,8-9H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHOAKPNPOGWEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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